molecular formula C22H22F2N2O5S B2984286 2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899959-54-7

2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2984286
CAS RN: 899959-54-7
M. Wt: 464.48
InChI Key: AYXGQPJCFFQHBS-UHFFFAOYSA-N
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Description

2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H22F2N2O5S and its molecular weight is 464.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, closely related to the queried compound, have been synthesized through sequential reactions, demonstrating versatility in accessing various polysubstituted systems. This methodology underlines the potential of such scaffolds in the design of novel compounds with tailored properties for scientific research applications (Baron et al., 2005).

Applications in Drug Development

The structural features of sulfonyl and pyrazine derivatives have been extensively explored for their pharmacological potentials. For instance, novel heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activities, highlighting the therapeutic applications of such compounds (Azab, Youssef, & El‐Bordany, 2013). Furthermore, sulfonyl fluorides and sulfonamides derived from heterocyclic compounds have been developed for selective synthesis, further emphasizing their significance in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Advanced Materials and Chemical Engineering

Heterocyclic compounds, such as pyrazines and their derivatives, are also pivotal in the development of advanced materials. For example, the synthesis of tetrahydropyridine derivatives showcases the application of such compounds in creating new materials through innovative chemical processes (An & Wu, 2017).

properties

IUPAC Name

2-(2,4-difluorophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O5S/c1-29-18-11-14(12-19(30-2)22(18)31-3)21-17-5-4-8-25(17)9-10-26(21)32(27,28)20-7-6-15(23)13-16(20)24/h4-8,11-13,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGQPJCFFQHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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